![molecular formula C5H11NO B2789619 (2R)-2-Aminopent-4-en-1-ol CAS No. 926692-96-8](/img/structure/B2789619.png)
(2R)-2-Aminopent-4-en-1-ol
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Overview
Description
“(2R)-2-Aminopent-4-en-1-ol” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 . It’s a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “(2R)-2-Aminopent-4-en-1-ol” is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m1/s1 .
Physical And Chemical Properties Analysis
“(2R)-2-Aminopent-4-en-1-ol” is a liquid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
- Application : Researchers have explored IL-2/IL-2R-targeted therapies for cancer treatment. These strategies aim to balance anti-tumor activity with regulatory T-cell expansion. Genetically engineered IL-2 variants and combination therapies show promise .
- IL-2R Signaling : (2R)-2-Aminopent-4-en-1-ol may impact gene expression related to cell growth and death in IL-2R-bearing cells .
Immunotherapy Targeting IL-2 and IL-2R
Natural Product Synthesis
Gene Expression Studies
Bioinformatics and Literature Research
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it’s corrosive and harmful . The signal word is “Danger” and it has several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H227 (Combustible liquid) .
properties
IUPAC Name |
(2R)-2-aminopent-4-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZXECFPTUZDMM-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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